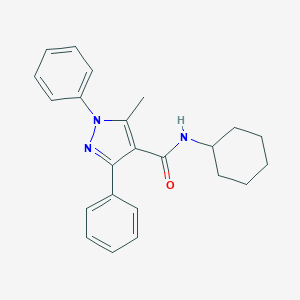![molecular formula C21H24O2 B258786 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol, also known as DBNDO, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that has led to its investigation for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol is not fully understood, but it is believed to involve the formation of a complex with a metal catalyst, which then participates in the desired reaction. Additionally, the unique structure of this compound allows for its use as a chiral auxiliary, which can lead to the formation of enantiomerically pure products.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound, but it has been shown to be non-toxic and non-carcinogenic. Additionally, studies have shown that this compound has low mutagenic potential, making it a potentially useful compound in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
The unique structure of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol allows for its use in various lab experiments, including as a chiral auxiliary and as a building block for the synthesis of other compounds. However, the synthesis of this compound can be challenging and requires specific reagents and conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions. Additionally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments. Further studies could also explore the potential biochemical and physiological effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis of this compound involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This compound has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research could focus on its potential use in drug discovery and development, as well as its use in various organic synthesis reactions.
Synthesemethoden
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol involves the reaction of 1,5-cyclooctadiene with phenylmagnesium bromide, followed by a reaction with hydrogen peroxide and sodium hydroxide. This results in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol has been studied for its potential use in various scientific research applications, including as a catalyst in organic synthesis reactions, as a chiral auxiliary in asymmetric synthesis, and as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C21H24O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2,6-diphenylbicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C21H24O2/c22-20(16-7-3-1-4-8-16)13-11-19-15-18(20)12-14-21(19,23)17-9-5-2-6-10-17/h1-10,18-19,22-23H,11-15H2 |
InChI-Schlüssel |
BIUHNCRPTSDNMC-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Kanonische SMILES |
C1CC(C2CCC(C1C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)


![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
